molecular formula C11H14N2O3 B4328553 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

Cat. No. B4328553
M. Wt: 222.24 g/mol
InChI Key: IOBGKMYICPYDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, also known as TPOXX, is a synthetic antiviral drug that is used to treat smallpox. It was developed by SIGA Technologies and was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. TPOXX is a potent inhibitor of the orthopoxvirus family, which includes smallpox, monkeypox, and cowpox viruses.

Mechanism of Action

4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one inhibits the viral replication of orthopoxviruses by targeting the viral DNA polymerase. It acts by binding to a specific site on the DNA polymerase, which prevents the enzyme from synthesizing new viral DNA. This leads to the inhibition of viral replication and the eventual death of the virus.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 2 hours of administration. This compound is primarily metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

The advantages of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one include its potent antiviral activity against orthopoxviruses, including smallpox. It is also well-tolerated and has minimal toxicity in animal studies. However, the limitations of this compound include its specificity for orthopoxviruses, which limits its use against other viral infections. Additionally, there is limited data on the use of this compound in immunocompromised patients.

Future Directions

Future research on 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could focus on its potential use in combination with other antiviral drugs for the treatment of orthopoxvirus infections. Additionally, studies could investigate the use of this compound for the prevention of smallpox in high-risk populations, such as healthcare workers and military personnel. Finally, research could explore the potential use of this compound for the treatment of other viral infections.

Scientific Research Applications

4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its antiviral activity against orthopoxviruses, including smallpox. In preclinical studies, this compound has been shown to be effective against a range of orthopoxviruses, including monkeypox and cowpox viruses. In clinical trials, this compound has been shown to be effective in the treatment of smallpox.

properties

IUPAC Name

4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-10(8-5-4-6-12-7-8)11(2,15)13(3)9(14)16-10/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBGKMYICPYDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)C)(C)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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